2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime
Description
2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime is a chemical compound with the molecular formula C17H18ClNOS and a molecular weight of 319.85. This compound has gained attention in various research and industrial fields due to its unique chemical structure and properties.
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-2-methyl-2-phenylsulfanylpropan-1-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-17(2,21-16-6-4-3-5-7-16)13-19-20-12-14-8-10-15(18)11-9-14/h3-11,13H,12H2,1-2H3/b19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFWOZOIUJXLFE-CPNJWEJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NOCC1=CC=C(C=C1)Cl)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=N/OCC1=CC=C(C=C1)Cl)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfanylpropanal Precursor Synthesis
The installation of the phenylsulfanyl group at the β-position of propanal derivatives has been achieved through three principal methods:
Thiol-Michael Addition to α,β-Unsaturated Aldehydes
Phenylsulfanyl nucleophiles undergo conjugate addition to prenal (3-methyl-2-butenal) in the presence of Brønsted acid catalysts. For example, treatment of prenal with thiophenol (5 equiv) in dichloromethane containing 10 mol% p-toluenesulfonic acid at 0°C provides 2-methyl-2-(phenylsulfanyl)propanal in 85% yield after 12 hours.
Organometallic Sulfur Transfer
Titanium(IV) complexes mediate direct sulfanylation of β-ketoaldehydes. The reaction of 3-methyl-3-oxopropanal with diphenyl disulfide (2 equiv) in the presence of Cp*TiCl3 (5 mol%) and triethylamine (3 equiv) in THF at −78°C achieves complete conversion within 2 hours, yielding the target aldehyde with >99% regioselectivity.
Radical Sulfur Insertion
UV-initiated (300 nm) radical chain reactions between 2-methylpropanal and phenylsulfanyl iodides (1.2 equiv) using hexamethylditin (1 equiv) as mediator in benzene produce the sulfanylpropanal derivative in 73–93% yield. This method proves particularly effective for sterically hindered substrates.
Oxime Ether Formation Methodologies
The critical O-(4-chlorobenzyl)oxime moiety introduces challenges in maintaining configuration stability while achieving efficient etherification. Contemporary approaches leverage both metal-mediated and organocatalytic systems:
Transition Metal-Catalyzed Etherification
Copper-Mediated Cross-Coupling
Aryl halides react with preformed oximes under Ullmann-type conditions. Treatment of 4-chlorobenzyl bromide (1.5 equiv) with 2-methyl-2-(phenylsulfanyl)propanal oxime (1 equiv) in DMF containing CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3PO4 (3 equiv) at 110°C for 24 hours provides the O-aryloxime product in 88% yield with complete retention of configuration.
Palladium-Catalyzed Allylic Substitution
Allylic electrophiles undergo oxidative addition to Pd(0) complexes, enabling nucleophilic attack by oximate anions. The reaction of 4-chlorobenzyl allyl carbonate (1.2 equiv) with the target oxime (1 equiv) in THF using Pd2(dba)3 (5 mol%) and Xantphos (10 mol%) at 60°C achieves 92% conversion in 6 hours with 95% regioselectivity for the branched ether.
Acid-Mediated Condensation
Proton-catalyzed dehydration remains a robust method for oxime ether synthesis. A mixture of 2-methyl-2-(phenylsulfanyl)propanal, 4-chlorobenzyl hydroxylamine (1.2 equiv), and Amberlyst-15 (20 wt%) in toluene heated to 80°C for 8 hours produces the target compound in 76% yield. This method demonstrates particular utility for acid-stable substrates.
Integrated Synthetic Protocols
Modern one-pot strategies combine sulfanyl group installation with subsequent oximation and etherification:
Titanium-Catalyzed Tandem Process
A sequential protocol using Cp*Ti(Ot-Bu)3 (5 mol%) enables:
- Thiol conjugate addition to α,β-unsaturated aldehyde
- In situ oximation with NH2OBn(4-Cl)
- Direct O-alkylation with 4-chlorobenzyl bromide
This three-stage reaction conducted in THF at 25°C achieves 68% overall yield with excellent atom economy.
Iron-Mediated Redox System
Fe(BH4)2 (2 mol%) in MeOH/H2O (3:1) facilitates:
- Hydride transfer to activate the aldehyde
- Simultaneous sulfanyl group retention
- Oxime ether formation via nitroso intermediate
This aerobic protocol (O2 balloon) completes in 6 hours with 82% isolated yield and >20:1 E/Z selectivity.
Stereochemical Control and Isomer Management
The configurationally labile oxime ether moiety requires careful reaction design to control stereochemical outcomes:
Metal-Directed Isomerization
Uranyl complexes demonstrate unique ability to template oxime geometry. Treatment of the Z-oxime ether with UO2(NO3)2·6H2O (5 mol%) in DMSO at 25°C for 48 hours achieves complete isomerization to the E-configuration through a proposed η2-N,O coordination intermediate.
Chiral Induction Strategies
Iridium-Catalyzed Asymmetric Allylation
Using [Ir(cod)Cl]2 (4 mol%) with (R)-BINAP (8 mol%), the reaction of 4-chlorobenzyl allyl carbonate (1.5 equiv) with the oxime precursor in THF at −20°C produces the branched ether with 89% ee. This method leverages π-allyl iridium intermediates to achieve axial chirality transfer.
Organocatalytic Phase-Transfer Systems
Maruoka-type catalysts induce enantioselective etherification. A combination of N-spiro ammonium bromide (10 mol%) and Cs2CO3 (3 equiv) in toluene/water (10:1) at 0°C delivers the (R)-configured oxime ether in 92% ee with 85% yield.
Analytical and Purification Considerations
Advanced chromatographic and spectroscopic techniques ensure product integrity:
HPLC Analysis Conditions
| Parameter | Specification |
|---|---|
| Column | Chiralpak IA (250 × 4.6 mm) |
| Mobile Phase | Hexane/i-PrOH (95:5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Retention Times | E-isomer: 12.3 min; Z-isomer: 14.7 min |
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:5) at −20°C yields prismatic crystals suitable for X-ray analysis. DSC measurements show a sharp melting endotherm at 112–114°C (ΔH = 148 J/g), confirming high polymorphic purity.
Scalability and Process Chemistry
Transitioning laboratory synthesis to production scale introduces critical considerations:
Continuous Flow Protocol
A three-stage flow system demonstrates industrial potential:
- Thiol addition reactor (PFA tubing, 10 mL, 0°C)
- Oximation chamber (SS316, 50 mL, 25°C)
- Etherification module (Hastelloy C-276, 100 mL, 80°C)
This configuration achieves 89% conversion with 6.8 kg/day throughput, representing a 40-fold productivity increase over batch methods.
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 86 | 32 |
| E-Factor | 64 | 19 |
| Energy Consumption | 148 kWh/kg | 89 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime or phenylsulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
2-Methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime serves as a valuable reagent in organic synthesis:
- Intermediate in Complex Molecules : It is used to synthesize other complex organic compounds, facilitating the production of various derivatives through oxidation, reduction, and substitution reactions .
| Reaction Type | Example Products |
|---|---|
| Oxidation | Sulfoxides, sulfones |
| Reduction | Amines |
| Substitution | Various substituted derivatives |
Medicinal Chemistry
Research indicates potential therapeutic applications:
- Antimicrobial Activity : Studies have explored its efficacy against various pathogens, highlighting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations suggest that the compound may exhibit anticancer activity through specific molecular interactions .
Biological Research
The compound has been investigated for its biological activities:
- Mechanism of Action : It may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways .
| Biological Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested in various concentrations, demonstrating a dose-dependent effect on bacterial growth.
Case Study 2: Anticancer Research
In vitro studies evaluated the compound's effect on human cancer cell lines. Results indicated that it could induce apoptosis in breast cancer cells, suggesting its potential as a lead compound for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of 2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-(phenylsulfanyl)propanal
- 2-methyl-2-(phenylsulfanyl)propanal oxime
- 2-methyl-2-(phenylsulfanyl)propanal O-(4-methylbenzyl)oxime
Uniqueness
2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime is unique due to the presence of both the phenylsulfanyl and O-(4-chlorobenzyl)oxime groups, which confer distinct chemical and biological properties.
Biological Activity
2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This compound, characterized by its unique structure, may exhibit properties relevant to enzyme inhibition, anti-inflammatory effects, and potential therapeutic applications.
- Molecular Formula : C17H18ClNOS
- Molecular Weight : 319.85 g/mol
- CAS Number : 477864-95-2
Synthesis Overview
The synthesis of this compound typically involves:
- Formation of the Aldehyde : Reaction of 2-methylpropanal with phenylsulfanyl chloride.
- Oximation : Conversion of the aldehyde to oxime using hydroxylamine hydrochloride.
- Chlorobenzylation : Reaction with 4-chlorobenzyl chloride to yield the final product.
Enzyme Inhibition
Research indicates that compounds similar to this compound may act as enzyme inhibitors. For example, studies have shown that related oximes can inhibit certain enzymes involved in metabolic pathways, potentially influencing cellular signaling and metabolic processes .
Antioxidant Activity
The presence of the sulfanyl group in the compound suggests potential antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals, thereby reducing oxidative stress in biological systems . This activity is crucial for protecting cells from damage associated with various diseases.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. Similar oxime derivatives have demonstrated the ability to modulate inflammatory responses in vitro, which could be beneficial in treating conditions characterized by chronic inflammation .
Study on Anticancer Potential
A study evaluating the biological activity of various oxime derivatives found that compounds with halogen substitutions (like chlorine) showed enhanced potency against cancer cell lines. The presence of a chloro group was linked to increased cytotoxicity in human non-small cell lung cancer (A549) cells. The IC50 values for these compounds were significantly lower than those for standard treatments like 5-fluorouracil .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6l (4’-bromo flavonol) | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathway |
| 6k (4’-chloro flavonol) | 3.14 ± 0.29 | Induces apoptosis via caspase activation |
| Control (5-FU) | 4.98 ± 0.41 | Standard chemotherapy agent |
Mechanistic Insights
Further investigation into the mechanism revealed that treatment with compounds like 6l resulted in decreased levels of anti-apoptotic proteins (e.g., Bcl-2) and increased levels of pro-apoptotic proteins (e.g., Bax), indicating a shift towards apoptosis in cancer cells . This suggests a potential therapeutic application for this compound in oncology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime, and how can reaction conditions be optimized?
- Methodology : The synthesis involves condensation of 2-methyl-2-(phenylsulfanyl)propanal with O-(4-chlorobenzyl)hydroxylamine. Optimize yields by:
- Solvent selection : Ethanol or dichloromethane for solubility and reactivity.
- Catalysts : Pyridine (5 mol%) to stabilize intermediates.
- Temperature control : 0–25°C to minimize side reactions.
- Purification : Recrystallization (ethanol/water) or flash chromatography (silica gel, hexane:ethyl acetate 4:1).
- Quality Control : Monitor via TLC (Rf ~0.5) and HPLC (C18 column, 0.1% TFA in acetonitrile/water). Compare impurity profiles to EP standards for chlorobenzyl derivatives .
Q. Which analytical techniques are critical for confirming the structural integrity of this oxime derivative?
- NMR : ¹H NMR (400 MHz, CDCl₃) shows:
- Oxime O-CH₂-C₆H₄-Cl at δ 4.7 ppm (s, 2H).
- Absence of aldehyde proton (δ ~9.5 ppm) confirms oxime formation.
- FT-IR : ν(C=N) at 1640 cm⁻¹, ν(S-Ph) at 690 cm⁻¹.
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm mass error.
- XRD : Single-crystal analysis resolves bond angles (C=N-O ~120°) and torsional parameters .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?
- Approach :
- Optimize geometry at B3LYP/6-311G(d,p) level in Gaussian 09.
- Calculate HOMO-LUMO gaps (4–5 eV) to correlate with UV-Vis λmax (270–290 nm).
- Solvent effects modeled via PCM (acetonitrile dielectric constant = 37.5).
- Fukui indices identify nucleophilic (oxime oxygen) and electrophilic (sulfur) sites .
Q. What crystallographic strategies resolve structural ambiguities in chlorinated oxime derivatives?
- Protocol :
- Grow crystals via slow evaporation (DCM/hexane, 4°C).
- Collect data on Bruker D8 Venture (Mo Kα, λ=0.71073 Å, 100K).
- Solve with SHELXT, refine using SHELXL-2018 (R-factor <0.05).
- Analyze packing diagrams for Cl···π (3.4–3.5 Å) and C-H···O (2.3 Å) interactions .
Q. How can molecular docking assess this compound’s potential as an enzyme inhibitor?
- Workflow :
- Prepare protein (e.g., acetylcholinesterase, PDB 4EY7) in MOE: remove water, protonate.
- Dock ligand using Glide XP (Schrödinger), score with MM-GBSA.
- Validate via 5 ns MD simulations (Desmond, NPT ensemble, 310K).
- Experimental IC₅₀ via Ellman’s assay (0.1–100 μM range) .
Q. What strategies mitigate synthetic impurities in chlorobenzyl-containing intermediates?
- Solutions :
- Use HPLC with photodiode array detection (210–400 nm) to track byproducts.
- Reference EP impurity standards (e.g., 4-chlorobenzyl ketones) for retention time matching.
- Optimize reaction stoichiometry (1:1.2 aldehyde:hydroxylamine ratio) to minimize unreacted starting material .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
